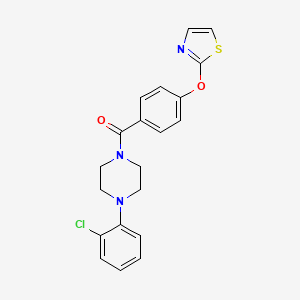![molecular formula C10H15ClO3S B2444143 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride CAS No. 2287281-53-0](/img/structure/B2444143.png)
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride is a sulfonate ester that belongs to the class of bicyclic compounds. It has a unique structure characterized by a tricyclic framework with an oxygen atom incorporated into the ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride typically involves the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Alcohol+Methanesulfonyl chloride→2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Wissenschaftliche Forschungsanwendungen
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride has several applications in scientific research:
Biology: The compound is studied for its potential use in modifying biomolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride exerts its effects involves the formation of a reactive intermediate upon reaction with nucleophiles. This intermediate can then undergo further transformations, leading to the desired product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide
- 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonate
Uniqueness
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride is unique due to its tricyclic structure and the presence of the methanesulfonyl group, which imparts distinct reactivity compared to other similar compounds. This uniqueness makes it a valuable reagent in various chemical transformations and applications.
Eigenschaften
IUPAC Name |
2-oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO3S/c11-15(12,13)6-10-4-7-1-8(5-10)3-9(2-7)14-10/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZJCRGTKDNSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide](/img/structure/B2444062.png)
![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2444064.png)


![8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2444072.png)
![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2444073.png)
![2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl}carbonyl)isoindoline](/img/structure/B2444074.png)
![5-((3,4-Dichlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444076.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2444078.png)

![2-[(5-Chloro-2-fluorophenoxy)methyl]-1-(cyclopropylmethyl)aziridine](/img/structure/B2444080.png)

![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/new.no-structure.jpg)
